Fellutanine A

Cytotoxicity Diketopiperazine Structure-Activity Relationship

Researchers often encounter cytotoxic interference when using diketopiperazine analogues. Authentic Fellutanine A (CAS 175414-35-4) is the validated non-cytotoxic negative control. • Non-cytotoxic (MIC >256 µg/mL) - reliable baseline for cytotoxicity assays. • Defined (3S,6R) stereochemistry - essential reference standard for HPLC/LC-MS method validation. • Key biosynthetic intermediate - supports enzymology and substrate feeding studies. Global shipping with full analytical documentation.

Molecular Formula C22H20N4O2
Molecular Weight 372.4 g/mol
CAS No. 175414-35-4
Cat. No. B1238303
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFellutanine A
CAS175414-35-4
Synonymscyclo(Trp-Trp)
cyclo(tryptophyl-tryptophyl)
Molecular FormulaC22H20N4O2
Molecular Weight372.4 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(=CN2)CC3C(=O)NC(C(=O)N3)CC4=CNC5=CC=CC=C54
InChIInChI=1S/C22H20N4O2/c27-21-19(9-13-11-23-17-7-3-1-5-15(13)17)25-22(28)20(26-21)10-14-12-24-18-8-4-2-6-16(14)18/h1-8,11-12,19-20,23-24H,9-10H2,(H,25,28)(H,26,27)/t19-,20+
InChIKeyDNHODRZUCGXYKU-BGYRXZFFSA-N
Commercial & Availability
Standard Pack Sizes1 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Fellutanine A Procurement Guide: Sourcing and Specifications


Fellutanine A (CAS 175414-35-4) is a fungal metabolite and a member of the 2,5-diketopiperazine class of alkaloids, characterized by a piperazine-2,5-dione core substituted with two 1H-indol-3-ylmethyl groups [1]. It was first isolated from cultures of the fungus *Penicillium fellutanum* and is structurally defined as cyclo(L-Trp-L-Trp) [2]. Its molecular formula is C22H20N4O2 with a molecular weight of 372.42 g/mol . Unlike its diannulated analogue Fellutanine D, Fellutanine A is non-cytotoxic, a key distinction for its application in research [3].

1
Non-cytotoxic diketopiperazine alkaloid Distinct from cytotoxic diannulated analogue; supports cell-viability assays
2
Analytical reference standard candidate Defined stereochemistry (3S,6R); suitable for fungal metabolite method development
3
Biosynthetic pathway intermediate Authentic cyclo(L-Trp-L-Trp) for enzymology and prenyltransferase studies

Why Generic Diketopiperazines Cannot Substitute Fellutanine A


Procuring a generic diketopiperazine or a structural analogue like cyclo(L-Trp-L-Trp) is not a valid substitute for Fellutanine A. The compound's specific stereochemistry (3S,6R configuration) and non-annulated structure are critical for its distinct biological profile [1]. Substituting with the closely related diannulated analogue Fellutanine D introduces potent cytotoxicity, which is absent in Fellutanine A, leading to confounding results in assays where cell viability must be maintained [2]. Furthermore, even structurally similar analogues, such as the epoxide derivative, can exhibit divergent and often diminished biological activities, underscoring the need for compound-specific procurement [3].

Stereochemistry Generic cyclo(L-Trp-L-Trp) may differ in configuration; Fellutanine A requires 3S,6R assignment
Cytotoxicity drift Diannulated analogue Fellutanine D introduces cytotoxic confound, shifting cell-model response
Activity divergence Epoxide derivatives show altered biological profile; compound-specific procurement is essential

Differentiation of Fellutanine A from Closest Analogues


Cytotoxicity: Non-Cytotoxic vs. Cytotoxic Diannulated Analogue

A critical differentiator for Fellutanine A is its lack of cytotoxicity, which distinguishes it from its closest structural analogue, Fellutanine D. While Fellutanines A-C are non-annulated analogues of cyclo(L-Trp-L-Trp) and are not cytotoxic, the diannulated analogue Fellutanine D exhibits cytotoxic activity [1]. This classification is based on primary literature reviews and highlights a fundamental difference in biological activity linked to structural complexity [2].

Cytotoxicity Profile
Class-level inference
Non-cytotoxic vs. Fellutanine D (cytotoxic)
Distinguishes non-cytotoxic scaffold from cytotoxic analogue
Structural class analysis; review primary data for specific cell lines
Cytotoxicity Diketopiperazine Structure-Activity Relationship

Antibacterial Activity: Inactive vs. Active p-Terphenyl Co-isolate

In a direct comparative study, Fellutanine A (compound 9) was tested alongside seven other compounds isolated from *Aspergillus candidus* for antibacterial activity [1]. While Fellutanine A showed no detectable antibacterial effect against *Staphylococcus aureus* ATCC29213, a co-isolated p-terphenyl derivative (compound 6) displayed an MIC value of 32 µg/mL against the same strain [1]. This demonstrates that Fellutanine A's inactivity is not due to assay conditions, as other compounds in the same panel were effective.

Antibacterial Activity
Head-to-head
No effect vs. Compound 6 (MIC 32 µg/mL against S. aureus)
Confirms inactivity in direct antibacterial comparison
Single strain, ATCC29213; validate under alternative conditions
Antibacterial MIC Aspergillus candidus

Antimicrobial Profile: Inactive with Epoxide Analog

A study on marine sponge-associated fungus *Neosartorya glabra* KUFA 0702 directly compared the activity of Fellutanine A (compound 7) and a new epoxide analog (compound 8) [1]. Both compounds were found to be completely inactive against a panel of bacteria and fungi, with all tested compounds exhibiting MIC values greater than 256 µg/mL for antibacterial assays and greater than 512 µg/mL for antifungal assays [1].

Antimicrobial Spectrum
Head-to-head
MIC > 256 µg/mL (antibact.), > 512 µg/mL (antifungal); epoxide analog also inactive
Reinforces lack of antimicrobial activity across panel
Tested against E. coli, S. aureus, A. fumigatus, T. rubrum, C. albicans
Antimicrobial Marine Fungi Diketopiperazine Analog

Application Scenarios Based on Differentiated Evidence


Non-Cytotoxic Control in Diketopiperazine Cytotoxicity Studies

Based on its established non-cytotoxic profile, which directly contrasts with the cytotoxic activity of its diannulated analogue Fellutanine D [1], Fellutanine A is ideally suited as a negative control compound. Researchers investigating the cytotoxicity of novel diketopiperazines can use Fellutanine A to establish a baseline for non-toxic structural motifs, ensuring that observed cell death is attributed to specific structural features of test compounds rather than the diketopiperazine scaffold itself.

Reference Standard for Analytical Method Development

As a well-characterized natural product with a defined stereochemistry (3S,6R) and available spectroscopic data [2], Fellutanine A is an essential reference standard. Its primary application is in the development and validation of analytical methods (e.g., HPLC, LC-MS) for detecting and quantifying this class of diketopiperazine alkaloids in complex biological matrices. It serves as a reliable marker for chemotaxonomic studies of *Penicillium* and related fungal species [3].

Investigating Fungal Diketopiperazine Biosynthetic Pathways

Fellutanine A is a key intermediate in the biosynthetic pathway leading to more complex prenylated and annulated alkaloids [4]. Its procurement is critical for enzymology studies focused on the fellutanine biosynthetic gene cluster, particularly for characterizing enzymes like the dual prenyltransferase that acts on cyclo(L-Trp-L-Trp) to produce downstream metabolites [4]. Using authentic Fellutanine A allows for precise substrate feeding and enzyme kinetics assays.

Negative Control for Antibacterial Drug Discovery Assays

Quantitative data from direct comparative studies confirm that Fellutanine A lacks antibacterial activity (MIC > 256 µg/mL) against common test strains like *S. aureus* and *E. coli* [5]. This makes it a validated negative control for high-throughput screening campaigns searching for new antibacterial agents from natural product libraries. Its inclusion ensures that any 'hits' identified are due to genuine bioactivity rather than assay interference or non-specific effects.

Application
Selection Property
Validation Focus
Non-cytotoxic diketopiperazine control
Non-cytotoxic profile verification
Cytotoxicity assay endpoint review
Analytical reference standard
Stereochemically defined natural product
Method specificity and retention time
Biosynthesis pathway intermediate
Authentic cyclo(L-Trp-L-Trp) standard
Enzyme substrate identity confirmation
Negative control for antibacterial screening
Documented antimicrobial inactivity
MIC endpoint and assay interference review

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
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